molecular formula C21H20ClN5O B2658749 1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-(pyridin-4-yl)piperidine-4-carboxamide CAS No. 1105231-91-1

1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-(pyridin-4-yl)piperidine-4-carboxamide

Cat. No. B2658749
CAS RN: 1105231-91-1
M. Wt: 393.88
InChI Key: REIDSJMDXXRWKW-UHFFFAOYSA-N
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Description

1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-(pyridin-4-yl)piperidine-4-carboxamide, also known as CPPC, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development. CPPC belongs to the class of piperidine carboxamide derivatives and has been found to exhibit various biological activities.

Scientific Research Applications

Functional Chemical Groups and CNS Acting Drugs

The search for novel Central Nervous System (CNS) acting drugs is driven by the increase in CNS disorders and the adverse effects of existing medications. A literature review identified functional chemical groups that may serve as lead molecules for synthesizing compounds with potential CNS activity.

Chemical Groups with CNS Effects

Heterocycles containing nitrogen (N), sulfur (S), and oxygen (O) form a significant class of organic compounds. These include pyridine and piperidine among others, which are associated with CNS effects ranging from depression to convulsion. The exploration of these chemical groups could lead to the synthesis of novel CNS acting drugs, offering alternatives with potentially reduced adverse effects (S. Saganuwan, 2017).

Quinazolines and Pyrimidines for Optoelectronic Materials

Optoelectronic Applications

Quinazolines and pyrimidines are recognized for their broad spectrum of biological activities. Recent research highlights their application in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Incorporating quinazoline and pyrimidine fragments into π-extended conjugated systems has shown great value for creating novel optoelectronic materials, suggesting a promising avenue for the development of organic light-emitting diodes (OLEDs) and other electronic components (G. Lipunova et al., 2018).

Piperazine Derivatives in Therapeutics and Catalysis

Piperazine in Drug Discovery

Piperazine derivatives are notable for their wide range of therapeutic uses, including antipsychotic, antianginal, antidepressant, anticancer, and antiviral activities. Research into piperazine derivatives continues to reveal their flexibility and potential as a pharmacophore. Modifying the substitution pattern on the piperazine nucleus significantly affects the medicinal potential of resultant molecules, highlighting the importance of piperazine in drug discovery and the potential for developing new therapeutic agents with optimized pharmacokinetic and pharmacodynamic properties (A. Rathi et al., 2016).

properties

IUPAC Name

1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-pyridin-4-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN5O/c22-17-3-1-15(2-4-17)19-5-6-20(26-25-19)27-13-9-16(10-14-27)21(28)24-18-7-11-23-12-8-18/h1-8,11-12,16H,9-10,13-14H2,(H,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REIDSJMDXXRWKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=NC=C2)C3=NN=C(C=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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